molecular formula C29H37NO4 B11012514 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide

2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide

Cat. No.: B11012514
M. Wt: 463.6 g/mol
InChI Key: CLZZFYZMJCCLET-UHFFFAOYSA-N
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Description

2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Substitution Reactions: The hexyl and dimethyl groups are introduced via Friedel-Crafts alkylation reactions using appropriate alkyl halides and aluminum chloride as a catalyst.

    Etherification: The hydroxyl group on the chromen-2-one core is etherified with 2-bromoacetamide in the presence of a base like potassium carbonate to form the desired ether linkage.

    Amidation: The final step involves the amidation reaction where the etherified intermediate reacts with 2-methyl-6-(propan-2-yl)aniline under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage, where the leaving group can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound exhibits potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anticancer agent, particularly against certain types of tumors.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as UV-absorbing agents in sunscreens or as additives in polymers to enhance their stability.

Mechanism of Action

The mechanism of action of 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it may interact with DNA and proteins, leading to its potential anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar chromen-2-one core but lacks the complex substitutions.

    Warfarin: An anticoagulant with a similar core structure but different functional groups.

    Flavonoids: A broad class of compounds with similar structural motifs but varying substitutions.

Uniqueness

The uniqueness of 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide lies in its specific substitutions, which confer distinct biological activities and chemical reactivity

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C29H37NO4

Molecular Weight

463.6 g/mol

IUPAC Name

2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxy-N-(2-methyl-6-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C29H37NO4/c1-7-8-9-10-13-24-20(5)23-15-16-25(21(6)28(23)34-29(24)32)33-17-26(31)30-27-19(4)12-11-14-22(27)18(2)3/h11-12,14-16,18H,7-10,13,17H2,1-6H3,(H,30,31)

InChI Key

CLZZFYZMJCCLET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NC3=C(C=CC=C3C(C)C)C)C)OC1=O)C

Origin of Product

United States

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